

An In-depth Technical Guide to 2-Fluoro-4-iodopyridine

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Compound of Interest

Compound Name: **2-Fluoro-4-iodopyridine**

Cat. No.: **B1312466**

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodopyridine is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique structure, featuring both a fluorine and an iodine substituent, provides orthogonal reactivity that is highly valued in the synthesis of complex molecules. The strategic placement of these halogens makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

The fluorine atom can enhance the metabolic stability and modify the lipophilicity of a target molecule, which are crucial parameters in drug design.[4] Simultaneously, the iodine atom acts as a versatile handle for carbon-carbon bond formation, most notably in metal-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for a common synthetic application, and a visual workflow for researchers in the field.

Physicochemical Properties

The fundamental properties of **2-Fluoro-4-iodopyridine** are summarized below. This data is essential for handling, reaction setup, and characterization.

Property	Value	Reference(s)
Molecular Weight	222.99 g/mol	[5][6]
Molecular Formula	C ₅ H ₃ FIN	[1][2][5]
CAS Number	22282-70-8	[1][2]
Appearance	White to light yellow crystalline solid	[1][2]
Melting Point	57 °C	[1]
Boiling Point	223 °C at 760 mmHg	[1]
Density	2.046 g/cm ³	[1]
IUPAC Name	2-fluoro-4-iodopyridine	[5]
Purity (Typical)	≥ 98%	[1][2]

Synthetic Applications & Experimental Protocol

2-Fluoro-4-iodopyridine is extensively used as a precursor in cross-coupling reactions to construct more complex molecular architectures. The iodine atom at the 4-position is particularly susceptible to reactions like Suzuki, Stille, and Sonogashira couplings, providing a robust method for introducing aryl, vinyl, or alkynyl groups.[4]

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-2-fluoropyridine derivative via a palladium-catalyzed cross-coupling reaction between **2-Fluoro-4-iodopyridine** and an arylboronic acid.

Materials:

- **2-Fluoro-4-iodopyridine** (1.0 eq)
- Arylboronic Acid (1.2 eq)

- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2.0 - 3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:**• Reaction Setup:**

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Fluoro-4-iodopyridine**, the chosen arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

• Reagent Addition:

- Under the inert atmosphere, add the palladium catalyst to the flask.
- Add the degassed solvent system via syringe. The reaction mixture is typically heterogeneous.

• Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

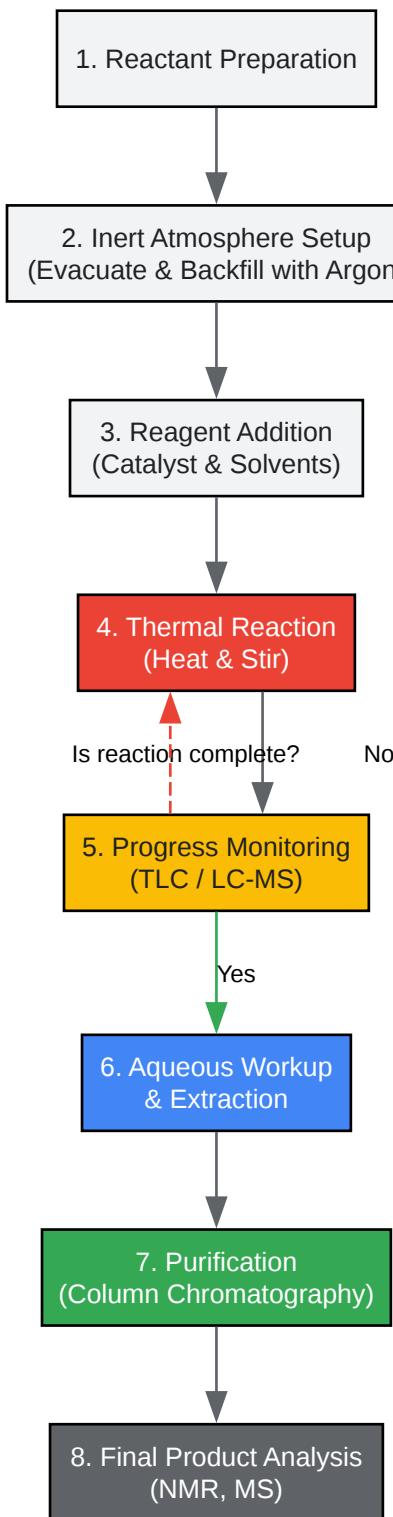
• Workup and Extraction:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with water and an organic solvent (e.g., Ethyl Acetate).

- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification and Analysis:
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
 - Characterize the final product using NMR spectroscopy (^1H , ^{13}C , ^{19}F) and Mass Spectrometry to confirm its identity and purity.

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura coupling protocol is visualized below. This diagram outlines the major stages from initial preparation to final product analysis, providing a clear and concise overview for laboratory execution.



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Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

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